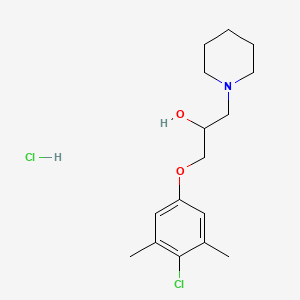

1-(4-Chloro-3,5-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride

Description

1-(4-Chloro-3,5-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound featuring a propan-2-ol backbone substituted at position 1 with a 4-chloro-3,5-dimethylphenoxy group and at position 3 with a piperidin-1-yl moiety, forming a hydrochloride salt.

Properties

IUPAC Name |

1-(4-chloro-3,5-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClNO2.ClH/c1-12-8-15(9-13(2)16(12)17)20-11-14(19)10-18-6-4-3-5-7-18;/h8-9,14,19H,3-7,10-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSTVRBJWNDGOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCC(CN2CCCCC2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Phenol Derivative Synthesis: Starting with 4-chloro-3,5-dimethylphenol, the phenol derivative can be reacted with piperidine to form the intermediate compound.

Alcohol Formation: The intermediate compound can then undergo further reactions to introduce the hydroxyl group at the appropriate position, resulting in the formation of 1-(4-chloro-3,5-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol.

Hydrochloride Formation: The final step involves converting the alcohol into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the production process and improve efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the compound's functional groups.

Substitution: Substitution reactions can introduce different substituents on the phenyl ring or the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Various hydroxylated and carboxylated derivatives.

Reduction Products: Reduced forms of the compound with different functional groups.

Substitution Products: Derivatives with different substituents on the phenyl or piperidine rings.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, serving as a precursor for more complex molecules.

Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic uses.

Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Chloro-3,5-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Nadolol Impurity F Hydrochloride

- Structure: (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride .

- Key Differences: Phenoxy Group: Naphthalen-1-yloxy (bulky, aromatic) vs. 4-chloro-3,5-dimethylphenoxy (smaller, halogenated). Amine Substituent: Tert-butyl amino vs. piperidin-1-yl.

- The piperidine ring in the target compound may enhance binding to amine receptors due to its cyclic structure, compared to the linear tert-butyl group .

1-(2,4-Dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol Hydrochloride

- Structure: Features a 2,4-dibromophenoxy group and a 3,5-dimethylpiperidin-1-yl group .

- Key Differences :

- Halogenation : Bromine (atomic radius 1.85 Å) at positions 2 and 4 vs. chlorine (atomic radius 0.99 Å) at position 3.

- Piperidine Substitution : 3,5-Dimethylpiperidine vs. unsubstituted piperidine.

- Implications :

1-(4-(Piperidin-3-yl)phenyl)ethan-1-ol Hydrochloride

- Structure: Ethanol backbone with a piperidine-substituted phenyl group .

- Key Differences: Backbone: Ethanol (C2) vs. propan-2-ol (C3). Substituents: Piperidin-3-yl phenyl vs. phenoxy-piperidine.

- Implications: The shorter backbone may reduce steric hindrance, favoring interactions with enzymes or receptors.

Data Table: Structural and Hypothetical Property Comparison

Research Findings and Hypotheses

- Halogen Effects : Chlorine’s electronegativity may enhance binding to electron-rich targets (e.g., enzymes), while bromine’s bulkiness could improve lipid solubility but reduce metabolic stability .

- Piperidine vs. Tert-butyl : Cyclic amines like piperidine often exhibit higher receptor affinity than linear amines due to pre-organized conformations .

- Hydrochloride Salts : All compounds form hydrochloride salts, improving aqueous solubility and bioavailability for pharmaceutical formulations .

Biological Activity

1-(4-Chloro-3,5-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a piperidine ring and a chloro-substituted phenoxy group. Its molecular formula is , and it exhibits various chemical properties conducive to biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to various pharmacological effects.

Biological Activities

Research has shown that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have demonstrated that the compound possesses antimicrobial properties against various bacterial strains. For example, it has shown significant inhibition against Salmonella typhi and Bacillus subtilis, with moderate activity against other strains.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition assays have indicated strong activity, with IC50 values suggesting potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.

3. Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity. The mechanism involves inducing apoptosis in cancer cells through modulation of apoptotic pathways.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

Case Study 1: Antibacterial Screening

In a study involving the antibacterial screening of synthesized compounds, this compound was found to inhibit bacterial growth effectively. The results indicated a correlation between structural modifications and enhanced antibacterial potency, emphasizing the importance of the piperidine moiety in its activity .

Case Study 2: Enzyme Inhibition

Another investigation focused on enzyme inhibition revealed that this compound displayed strong inhibitory effects on urease with an IC50 value comparable to established urease inhibitors. The study suggested that the phenoxy group plays a crucial role in enhancing enzyme binding .

Comparative Analysis

To better understand its biological activity, a comparative analysis with similar compounds can be beneficial:

| Compound Name | Antibacterial Activity | AChE Inhibition | Anticancer Activity |

|---|---|---|---|

| Compound A | Moderate | Strong | Weak |

| Compound B | Strong | Moderate | Moderate |

| This compound | Significant | Strong | Promising |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.